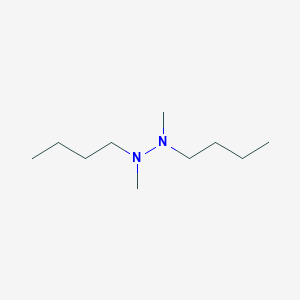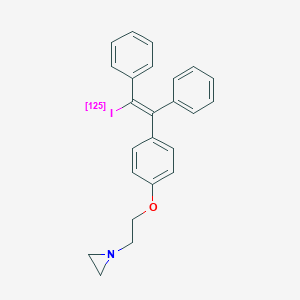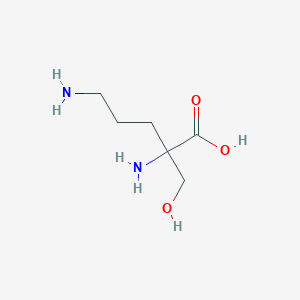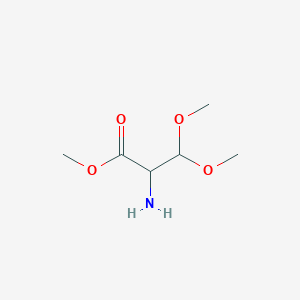
Hydrazine, N,N'-dibutyl-N,N'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, N,N'-dibutyl-N,N'-dimethyl-, also known as DBDMH, is a chemical compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. DBDMH is widely used as a disinfectant and biocide in water treatment, as well as in the synthesis of other chemicals.
Mécanisme D'action
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- acts as a biocide by releasing hypobromous acid upon dissolution in water. Hypobromous acid is a strong oxidizing agent that reacts with cellular components of microorganisms, leading to their destruction. Hydrazine, N,N'-dibutyl-N,N'-dimethyl- also acts as a strong oxidizing agent itself, which contributes to its effectiveness as a disinfectant.
Effets Biochimiques Et Physiologiques
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- can cause irritation to the skin, eyes, and respiratory tract upon exposure. It is also toxic when ingested or inhaled in large quantities. However, at low concentrations, Hydrazine, N,N'-dibutyl-N,N'-dimethyl- is not harmful to humans and has been deemed safe for use in water treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- is a highly effective disinfectant and biocide, making it a valuable tool in various scientific research applications. Its solubility in water and organic solvents also makes it easy to use in laboratory settings. However, its toxicity and potential for irritation make it important to handle with care and use in appropriate concentrations.
Orientations Futures
There are several potential future directions for research involving Hydrazine, N,N'-dibutyl-N,N'-dimethyl-. One area of interest is the development of new synthesis methods for Hydrazine, N,N'-dibutyl-N,N'-dimethyl- that are more efficient and environmentally friendly. Another area of interest is the investigation of Hydrazine, N,N'-dibutyl-N,N'-dimethyl-'s potential as a disinfectant and biocide in medical settings, such as in the sterilization of medical equipment. Additionally, further research could be done to explore the potential use of Hydrazine, N,N'-dibutyl-N,N'-dimethyl- in the synthesis of new organic compounds with unique properties.
Méthodes De Synthèse
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- is synthesized by the reaction of hydrazine hydrate with dibutylamine and dimethyl sulfate. The reaction proceeds under basic conditions and produces Hydrazine, N,N'-dibutyl-N,N'-dimethyl- as the main product.
Applications De Recherche Scientifique
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- is used in various scientific research applications, including water treatment, synthesis of organic compounds, and as a biocide. It is commonly used as a disinfectant in swimming pools, spas, and other water systems to control bacterial growth. Hydrazine, N,N'-dibutyl-N,N'-dimethyl- is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
116149-14-5 |
|---|---|
Nom du produit |
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- |
Formule moléculaire |
C10H24N2 |
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
1,2-dibutyl-1,2-dimethylhydrazine |
InChI |
InChI=1S/C10H24N2/c1-5-7-9-11(3)12(4)10-8-6-2/h5-10H2,1-4H3 |
Clé InChI |
HUUBGMAZZGQSLS-UHFFFAOYSA-N |
SMILES |
CCCCN(C)N(C)CCCC |
SMILES canonique |
CCCCN(C)N(C)CCCC |
Autres numéros CAS |
116149-14-5 |
Synonymes |
1,2-dibutyl-1,2-dimethyl-hydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)

![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)





![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)




